3-Isopropoxy-1,2-propanediol 3-Isopropoxy-1,2-propanediol
Brand Name: Vulcanchem
CAS No.: 17226-43-6
VCID: VC21076929
InChI: InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3
SMILES: CC(C)OCC(CO)O
Molecular Formula: C6H14O3
Molecular Weight: 134.17 g/mol

3-Isopropoxy-1,2-propanediol

CAS No.: 17226-43-6

Cat. No.: VC21076929

Molecular Formula: C6H14O3

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropoxy-1,2-propanediol - 17226-43-6

Specification

CAS No. 17226-43-6
Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
IUPAC Name 2-propan-2-yloxypropane-1,3-diol
Standard InChI InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3
Standard InChI Key TZVGNDWIPYNINU-UHFFFAOYSA-N
SMILES CC(C)OCC(CO)O
Canonical SMILES CC(C)OC(CO)CO

Introduction

Physical and Chemical Properties

3-Isopropoxy-1,2-propanediol possesses specific physical and chemical properties that define its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number17226-43-6
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
IUPAC Name2-propan-2-yloxypropane-1,3-diol
Standard InChIInChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3
Standard InChIKeyTZVGNDWIPYNINU-UHFFFAOYSA-N
Canonical SMILESCC(C)OC(CO)CO
PubChem Compound ID87008

The structure features two hydroxyl groups and one isopropoxy group, contributing to its solubility properties and reactivity patterns. The presence of these functional groups makes the compound capable of participating in various chemical transformations, including oxidation, esterification, and dehydration reactions.

Synthesis Methods

Several synthetic routes have been developed for the production of 3-Isopropoxy-1,2-propanediol, with the most documented method involving ring opening of glycidyl isopropyl ether.

Ring Opening of Glycidyl Isopropyl Ether

The primary synthetic approach for obtaining 3-Isopropoxy-1,2-propanediol involves the ring opening of glycidyl isopropyl ether as described in scientific literature . This reaction typically proceeds through nucleophilic attack on the epoxide ring, resulting in regioselective opening to form the desired propanediol derivative.

As documented in a DTU Research Database publication: "3-Isopropoxy-1,2-propanediol: Prepared by ring opening of glycidyl isopropyl ether as described in literature."

Enzymatic Production Methods

Research has also explored enzymatic approaches to produce functionalized propanediols. Patent information indicates that certain yeast strains can hydrolyze isopropyl glycidyl ether to produce 3-isopropoxy-1,2-propanediol . This represents a potentially more environmentally friendly approach to synthesizing the compound.

Table 2: Comparison of Synthesis Methods for 3-Isopropoxy-1,2-propanediol

Synthesis MethodKey ReagentsConditionsAdvantagesLimitations
Chemical Ring OpeningGlycidyl isopropyl ether, NucleophileModerate temperature, Appropriate solventHigh yield, Controlled regioselectivityMay require purification steps
Enzymatic HydrolysisIsopropyl glycidyl ether, Specific yeast strainsMild conditions, Aqueous mediumEnvironmentally friendly, High selectivityPotentially lower yields, Enzyme specificity requirements

Chemical Reactions and Behavior

The chemical behavior of 3-Isopropoxy-1,2-propanediol is characterized by reactions typical of compounds containing hydroxyl and ether functional groups.

Deoxydehydration (DODH) Reaction

One of the most significant reactions of 3-Isopropoxy-1,2-propanediol is the deoxydehydration (DODH) reaction, which results in the formation of 3-isopropoxy-1-propene. This reaction has been extensively studied using vanadium-based catalysts, particularly ammonium metavanadate (NH4VO3) .

Applications and Uses

3-Isopropoxy-1,2-propanediol has various potential applications across different industries, though specific commercial applications are still emerging.

Research Applications

In research settings, 3-Isopropoxy-1,2-propanediol serves several important functions:

  • Model compound for studying deoxydehydration reactions and catalytic systems

  • Intermediate in organic synthesis for more complex molecules

  • Substrate for investigating selective catalytic transformations

  • Research tool in sustainable chemistry for oxygen removal from biomass-derived compounds

Structural Relationships and Comparisons

Understanding 3-Isopropoxy-1,2-propanediol within the context of related compounds provides valuable insights into its properties and behavior.

Comparison with Other Propanediols

Table 3: Comparison of 3-Isopropoxy-1,2-propanediol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
3-Isopropoxy-1,2-propanediolC6H14O3134.17 g/molIsopropoxy at C-3, hydroxyls at C-1 and C-2Undergoes DODH to form 3-isopropoxy-1-propene
1,2-PropanediolC3H8O276.09 g/molNo ether group, simpler structureWidely used as antifreeze, in cosmetics and food products
1,3-PropanediolC3H8O276.09 g/molTerminal hydroxyl groups at C-1 and C-3Used in polyester production, particularly PTT
3-Methoxy-1,2-propanediolC4H10O3106.12 g/molMethoxy group instead of isopropoxyDifferent solubility profile and reactivity

The presence of the isopropoxy group in 3-Isopropoxy-1,2-propanediol significantly affects its physical properties and chemical behavior compared to simple propanediols. This substitution generally increases hydrophobicity while maintaining the reactivity of the hydroxyl groups .

Relationship to Glycerol Derivatives

3-Isopropoxy-1,2-propanediol can be considered a modified glycerol derivative, where one hydroxyl group has been replaced by an isopropoxy group. This structural modification alters the compound's hydrophilic-lipophilic balance, potentially making it valuable in applications requiring specific solubility characteristics or interfacial properties.

Research has shown interesting differences in reactivity between glycerol and 3-isopropoxy-1,2-propanediol. For instance, while glycerol itself is unreactive in certain DODH reactions, 3-isopropoxy-1,2-propanediol successfully undergoes this transformation . This suggests that the isopropoxy substitution significantly influences the electronic and steric properties of the molecule.

Biological and Environmental Aspects

Environmental Considerations

Proper handling, storage, and disposal procedures should be followed, as with any chemical compound, to minimize environmental impact.

Current Research and Future Perspectives

Advances in Catalytic Transformations

Recent research has focused on the catalytic transformations of 3-Isopropoxy-1,2-propanediol, particularly in the context of deoxydehydration reactions. The work at the Technical University of Denmark has demonstrated the effectiveness of vanadium catalysts in promoting DODH reactions of this compound .

Future research directions may include:

  • Development of more efficient catalysts with higher selectivity

  • Exploration of milder reaction conditions to improve energy efficiency

  • Investigation of continuous flow processes for more sustainable manufacturing

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